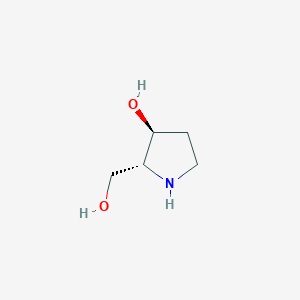![molecular formula C12H14N4O8 B174572 (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal CAS No. 174844-42-9](/img/structure/B174572.png)
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal” is a complex organic molecule. It contains a hexanal group (a six-carbon aldehyde) which is substituted with four hydroxy groups (making it a polyol), and an amino group that is further substituted with a 7-nitrobenzoxadiazole group .
Molecular Structure Analysis
The molecule has several stereocenters, indicating that it can exist in multiple stereoisomeric forms. The specified (2R,3R,4S,5R) configuration describes the spatial arrangement of the four hydroxy groups around the hexanal backbone .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties can be inferred from its structure. It is likely to be solid at room temperature, given the presence of multiple polar hydroxy groups. These groups may also confer solubility in polar solvents like water .Applications De Recherche Scientifique
1. Antitumor Applications
The compound has been studied as a potent inhibitor of GSTP1-1, a glutathione S-transferase that inhibits apoptosis by binding to JNK1 and TRAF2. This inhibition could be significant for antitumor applications, especially in the context of A375 melanoma cells (Di Paolo et al., 2019).
2. Energetic Materials Synthesis
In the field of chemical engineering, there's research exploring the synthesis of energetic materials using derivatives of this compound. These materials show potential in applications requiring high heat of detonation, comparable to known explosives like RDX (Cao et al., 2020).
3. Synthesis of Derivatives
The compound is involved in the synthesis of various derivatives like nitro-, nitroso-, and azo-1,2,5-oxadiazoles. These derivatives have potential in various chemical applications, including the development of new chemical entities (Batog et al., 2005).
4. Creation of Novel Bioactive Compounds
This chemical is used in the synthesis of novel bioactive compounds. These compounds have shown significant potential in antitumor activity and could be important for future cancer treatments (Maftei et al., 2013).
Orientations Futures
Propriétés
Numéro CAS |
174844-42-9 |
|---|---|
Nom du produit |
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal |
Formule moléculaire |
C12H14N4O8 |
Poids moléculaire |
342.26 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal |
InChI |
InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1 |
Clé InChI |
QUTFFEUUGHUPQC-ILWYWAAHSA-N |
SMILES isomérique |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O |
SMILES canonique |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O |
Autres numéros CAS |
174844-42-9 |
Pictogrammes |
Irritant |
Synonymes |
2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose 2-deoxy-2-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-glucose 2-NBDG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



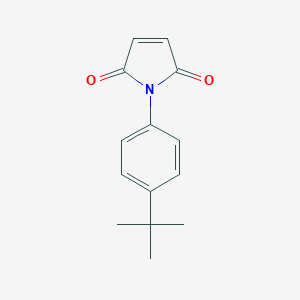
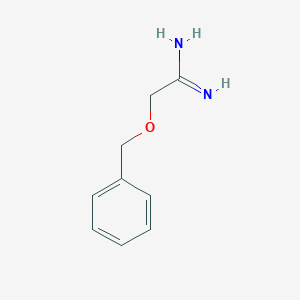
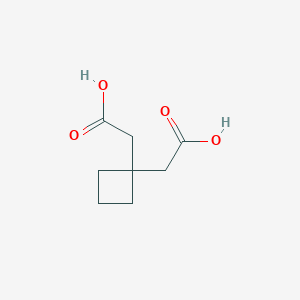
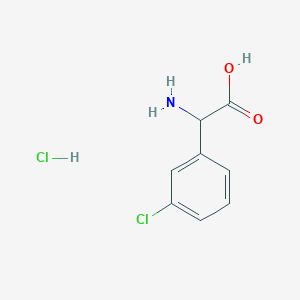
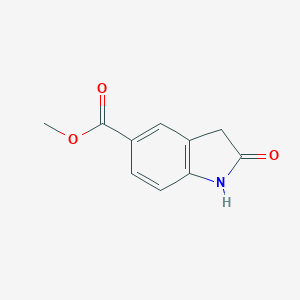
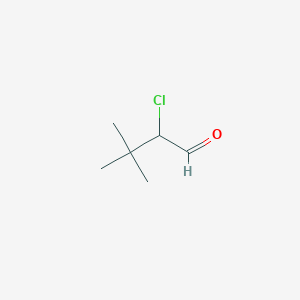

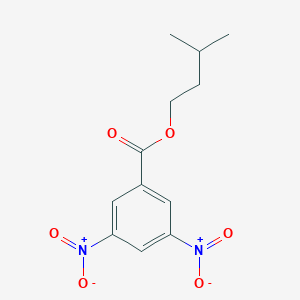
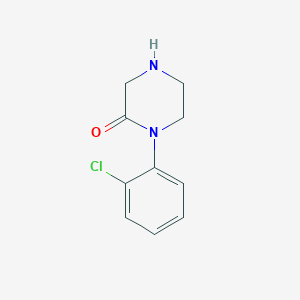
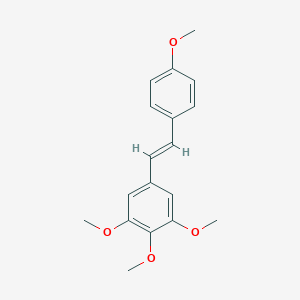
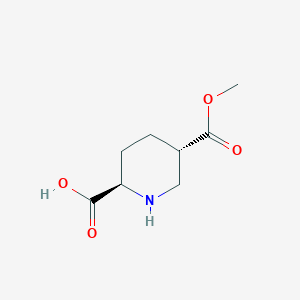
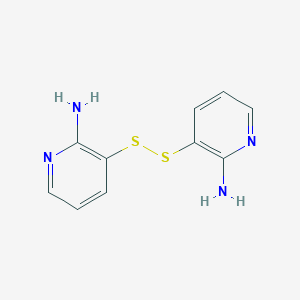
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
